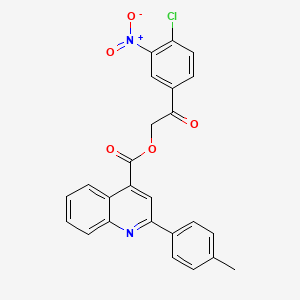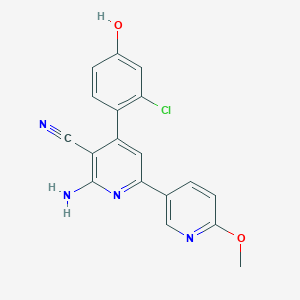
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylates family. This compound has gained attention in scientific research due to its potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins, such as protein tyrosine phosphatase 1B and topoisomerase II.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it has been found to regulate glucose metabolism by inhibiting protein tyrosine phosphatase 1B, which leads to increased insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate in lab experiments is its potential use in medicinal chemistry. Its ability to inhibit the proliferation of cancer cells and regulate glucose metabolism makes it a promising candidate for drug development. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and metabolic disorders. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Furthermore, its potential toxicity and safety profile should be investigated to determine its suitability for clinical use.
Synthesis Methods
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate can be achieved by reacting 4-chloro-3-nitrobenzaldehyde with 4-methylphenylhydrazine in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with ethyl 2-oxoacetate and quinoline-4-carboxylic acid in the presence of a base to yield the desired compound.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated for its antibacterial and antifungal properties. Moreover, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity.
properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-6-8-16(9-7-15)22-13-19(18-4-2-3-5-21(18)27-22)25(30)33-14-24(29)17-10-11-20(26)23(12-17)28(31)32/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZFCITGZTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate](/img/structure/B5967107.png)
![N-cyclopropyl-3-{1-[2-(phenylethynyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5967115.png)
![1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5967123.png)
![9-(3-methoxyphenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5967124.png)
![3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5967125.png)

![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![2-{1-(2-fluorobenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967200.png)